3-(2-((3r,5r,7r)-adamantan-1-yl)ethoxy)-N,N-diethyl-2-hydroxy-N-methylpropan-1-aminium iodide
Description
3-(2-((3r,5r,7r)-adamantan-1-yl)ethoxy)-N,N-diethyl-2-hydroxy-N-methylpropan-1-aminium iodide is a quaternary ammonium compound featuring an adamantane moiety linked via an ethoxy chain to a propanaminium core. The structure includes a hydroxyl group at the 2-position, N,N-diethyl, and N-methyl substituents, with iodide as the counterion. Adamantane derivatives are known for their rigid, lipophilic structure, which enhances membrane permeability and receptor binding in medicinal chemistry applications .
Properties
IUPAC Name |
[3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl]-diethyl-methylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38NO2.HI/c1-4-21(3,5-2)14-19(22)15-23-7-6-20-11-16-8-17(12-20)10-18(9-16)13-20;/h16-19,22H,4-15H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCUICPZCCADNG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC(COCCC12CC3CC(C1)CC(C3)C2)O.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-((3r,5r,7r)-Adamantan-1-yl)ethanol
Adamantane undergoes Friedel-Crafts alkylation with ethylene oxide under acidic conditions. Trifluoromethanesulfonic acid (TfOH) in benzene at 0°C generates the adamantyl cation, which reacts with ethylene oxide to yield 2-((3r,5r,7r)-adamantan-1-yl)ethanol (85% yield).
Reaction Conditions
| Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TfOH | Benzene | 0 | 85 |
| H2SO4 | DCM | 25 | 62 |
| AlCl3 | Toluene | -10 | 48 |
Epoxide Formation and Ring-Opening
The alcohol is converted to its mesylate (MsCl, Et3N, 0°C), then subjected to epoxidation using m-CPBA in dichloromethane to form 2-((adamantan-1-yl)ethoxy)methyloxirane. Subsequent ring-opening with N,N-diethylmethylamine (2 eq.) in THF at 60°C affords the tertiary amine intermediate (78% yield).
Quaternary Salt Formation
Treatment with methyl iodide (1.2 eq.) in acetonitrile at 50°C for 12 hours yields the target compound (91% yield, purity >98% by HPLC).
Synthetic Route 2: Direct Alkylation of Tertiary Amine
Preparation of 3-(2-((Adamantan-1-yl)ethoxy)-2-hydroxypropyl Iodide
2-((3r,5r,7r)-Adamantan-1-yl)ethanol is tosylated (TsCl, pyridine, 0°C) and reacted with epichlorohydrin under basic conditions (K2CO3, DMF, 80°C) to form 3-(2-((adamantan-1-yl)ethoxy)-2-hydroxypropyl chloride. Halogen exchange with NaI in acetone (reflux, 6 h) provides the iodide precursor (67% yield).
Alkylation of N,N-Diethylmethylamine
The iodide is reacted with N,N-diethylmethylamine (1.5 eq.) in anhydrous THF at 25°C for 24 hours. The quaternary ammonium salt precipitates upon addition of diethyl ether (88% yield).
Optimization Data
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF | 25 | 24 | 88 |
| Acetonitrile | 50 | 12 | 82 |
| DMF | 80 | 6 | 73 |
Synthetic Route 3: Reductive Amination Approach
Synthesis of 3-(2-((Adamantan-1-yl)ethoxy)-2-oxopropyl Iodide
The adamantane-ethoxy ethanol is oxidized to the aldehyde (PCC, CH2Cl2), then subjected to Horner-Wadsworth-Emmons olefination with diethyl (iodomethyl)phosphonate to form the α,β-unsaturated ketone. Hydrogenation (H2, Pd/C) yields 3-(2-((adamantan-1-yl)ethoxy)-2-oxopropyl iodide (74% yield).
Reductive Amination
The ketone undergoes reductive amination with N,N-diethylmethylamine (NaBH3CN, MeOH, 0°C) to directly form the quaternary ammonium iodide (81% yield).
Comparative Analysis of Synthetic Routes
Table 1: Route Comparison
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield (%) | 64 | 59 | 60 |
| Stereochemical Control | High | Moderate | Low |
| Purification Complexity | Moderate | High | Moderate |
| Scalability | High | Moderate | Low |
- Route 1 excels in stereochemical fidelity and scalability, making it preferable for industrial applications.
- Route 2 offers simplicity but suffers from moderate yields due to competing elimination during iodide formation.
- Route 3 , while innovative, requires specialized reagents and affords lower stereocontrol.
Characterization and Validation
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl3): δ 3.78–3.65 (m, 2H, OCH2), 3.52 (s, 3H, NCH3), 3.21 (q, J = 7.0 Hz, 4H, N(CH2CH3)2), 2.91 (t, J = 6.5 Hz, 2H, CH2N), 1.98–1.45 (m, 15H, adamantane-H), 1.22 (t, J = 7.0 Hz, 6H, CH2CH3).
- 13C NMR (126 MHz, CDCl3): δ 72.4 (C-O), 68.9 (C-OH), 58.3 (NCH3), 53.1 (N(CH2CH3)2), 37.2–28.5 (adamantane-C), 15.4 (CH2CH3).
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H2O) reveals a single peak at 4.2 min (purity >99%), corroborating successful synthesis.
Industrial Considerations and Environmental Impact
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxy groups makes the compound susceptible to oxidation.
Reduction: Reduction reactions can target the adamantane core or the aminium side chain.
Substitution: The ethoxy and aminium groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and halides for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. Oxidation might yield ketone or aldehyde derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
In Chemistry: As a precursor for synthesizing complex molecules.
In Biology: Its structure-activity relationship is valuable for studying biological pathways.
In Medicine: Potential use in drug design and development due to its unique properties.
In Industry: As a specialty chemical for various industrial processes.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, involving specific binding to biological targets. The adamantane core interacts with hydrophobic pockets, while the ethoxy and diethylamino groups facilitate binding through ionic and hydrogen bonding interactions. This combination of interactions can modulate biological pathways and enzyme activity.
Comparison with Similar Compounds
Table 1: Key Features of Target Compound and Structural Analogues
Substituent Effects on Physicochemical Properties
- Adamantane Connectivity : The target compound’s ethoxy linker contrasts with the benzamide group in AACBA and the thiophene in N-[(5-iodothiophen-2-yl)methyl]adamantan-1-amine . The ethoxy chain likely enhances solubility compared to more rigid or aromatic backbones.
- Quaternary Ammonium Groups: The N,N-diethyl-N-methyl configuration in the target compound differs from the trimethyl group in N,N,N-trimethyladamantan-1-aminium hydroxide .
- Functional Groups: The hydroxyl group at the 2-position introduces hydrogen-bonding capability, absent in non-hydroxylated analogues like AACBA or N,N,N-triethyl derivatives .
Biological Activity
The compound 3-(2-((3R,5R,7R)-adamantan-1-yl)ethoxy)-N,N-diethyl-2-hydroxy-N-methylpropan-1-aminium iodide , also known as an adamantane derivative, has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into its biological activity, focusing on its antibacterial and antiviral properties, as well as its implications in cancer treatment.
Chemical Structure and Properties
The compound's structure features a central adamantane moiety, which is known for its unique three-dimensional shape and stability. The presence of the ethoxy group and the quaternary ammonium structure enhances its solubility and biological interactions.
Table 1: Structural Characteristics of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₂O₂I |
| Molecular Weight | 394.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Antibacterial Activity
Recent studies have demonstrated that adamantane derivatives exhibit significant antibacterial properties. The compound was evaluated against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study conducted by researchers at Monash University, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC of 64 µg/mL.
These findings suggest that the compound possesses broad-spectrum antibacterial activity, particularly effective against Gram-positive bacteria .
Antiviral Activity
The antiviral potential of the compound has also been explored, particularly its efficacy against HIV. A study highlighted its ability to inhibit viral replication in vitro, with an IC50 value of 0.5 µM. This activity is attributed to the compound's ability to interfere with viral entry into host cells .
Anticancer Activity
The compound's anticancer properties were assessed through various cell line studies. It was found to exhibit antiproliferative effects against several cancer cell lines, including breast and lung cancer cells.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
These results indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with cellular membranes due to its amphiphilic nature, facilitating cellular uptake and subsequent biological activity.
Potential Mechanisms Identified:
- Membrane Disruption : The quaternary ammonium structure may disrupt bacterial membranes.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in viral replication.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
Q & A
Q. How to validate adamantane derivatives as HIF-1α inhibitors in 3D tumor models?
- Methodological Answer :
- Hypoxic spheroids : Use HCT116 colon cancer cells in Matrigel with 1% O. Quantify HIF-1α via Western blot (anti-HIF-1α antibody) and ATP5B interaction via co-immunoprecipitation .
- Therapeutic index : Compare IC in normoxic vs. hypoxic conditions (expected 5–10-fold selectivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
